Cas no 1272649-73-6 (N-(-)-Jasmonoyl-(L)-leucine)

N-(-)-Jasmonoyl-(L)-leucine 化学的及び物理的性質
名前と識別子
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- L-Leucine, N-[2-[(1R,2R)-3-oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-, rel-
- N-[(-)-Jasmonoyl]-(L)-leucine
- N-(-)-Jasmonoyl-(L)-leucine
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- インチ: 1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15+/m1/s1
- InChIKey: BDUIIOHQSYPXRT-CLDKDVBBSA-N
- ほほえんだ: C(O)(=O)[C@H](CC(C)C)NC(C[C@H]1CCC(=O)[C@@H]1C/C=C\CC)=O
N-(-)-Jasmonoyl-(L)-leucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | J210565-100mg |
N-[(-)-Jasmonoyl]-(L)-leucine |
1272649-73-6 | 100mg |
$ 500.00 | 2023-09-07 |
N-(-)-Jasmonoyl-(L)-leucine 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
N-(-)-Jasmonoyl-(L)-leucineに関する追加情報
Research Brief on N-(-)-Jasmonoyl-(L)-leucine (CAS: 1272649-73-6) in Chemical Biology and Pharmaceutical Applications
N-(-)-Jasmonoyl-(L)-leucine (CAS: 1272649-73-6) is a bioactive conjugate of jasmonic acid and the amino acid leucine, which has garnered significant attention in recent years due to its potential applications in plant signaling, stress responses, and pharmaceutical research. This compound, a member of the jasmonate family, plays a crucial role in modulating plant defense mechanisms and developmental processes. Recent studies have expanded its relevance to human health, particularly in anti-inflammatory and anticancer research, making it a compound of interest in both agricultural and biomedical fields.
In the context of its chemical properties, N-(-)-Jasmonoyl-(L)-leucine exhibits unique structural features that enable its interaction with specific biological targets. The compound's molecular structure, characterized by the conjugation of jasmonic acid with L-leucine, enhances its stability and bioavailability compared to free jasmonic acid. This modification has been shown to improve its efficacy in cellular uptake and receptor binding, as demonstrated in recent pharmacokinetic studies. Researchers have utilized advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to quantify and characterize this compound in complex biological matrices.
Recent research has focused on elucidating the mechanistic pathways through which N-(-)-Jasmonoyl-(L)-leucine exerts its biological effects. In plant systems, it has been identified as a key regulator of jasmonate signaling, influencing gene expression related to defense against herbivores and pathogens. Notably, a 2023 study published in Nature Chemical Biology revealed that this compound activates specific transcription factors, leading to the upregulation of defense-related proteins. Parallel investigations in mammalian cells have uncovered its potential to modulate inflammatory pathways, with implications for treating chronic inflammatory diseases.
The pharmaceutical potential of N-(-)-Jasmonoyl-(L)-leucine has been a major focus of recent studies. Preclinical trials have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in developing novel anti-inflammatory therapeutics. Furthermore, its structural analogs have shown promising results in cancer research, particularly in inducing apoptosis in certain cancer cell lines. A 2024 study in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a lead compound for anticancer drug development.
Despite these advancements, challenges remain in the practical application of N-(-)-Jasmonoyl-(L)-leucine. Issues such as optimal delivery methods, dosage determination, and long-term safety profiles require further investigation. Current research is exploring nanoformulations and prodrug strategies to enhance its therapeutic efficacy. Additionally, synthetic biology approaches are being employed to produce this compound more efficiently, addressing scalability concerns for both research and potential commercial applications.
In conclusion, N-(-)-Jasmonoyl-(L)-leucine (CAS: 1272649-73-6) represents a fascinating intersection between plant biology and human health research. Its dual role in plant defense mechanisms and potential pharmaceutical applications makes it a valuable subject for ongoing study. As research progresses, this compound may pave the way for innovative treatments in inflammation and oncology, while also contributing to our understanding of cross-kingdom signaling molecules. Future directions should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
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